molecular formula C8H15N B1422285 N-(cyclopropylmethyl)cyclobutanamine CAS No. 1010189-67-9

N-(cyclopropylmethyl)cyclobutanamine

Cat. No.: B1422285
CAS No.: 1010189-67-9
M. Wt: 125.21 g/mol
InChI Key: GMQMVGFLONYGSM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)cyclobutanamine is an organic compound with the molecular formula C8H15N. It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

N-(cyclopropylmethyl)cyclobutanamine has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclobutanamine involves its interaction with molecular targets through its amine group. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the context of its application, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analogue with a cyclopropyl group attached to an amine.

    Cyclobutanamine: A compound with a cyclobutane ring attached to an amine group.

    N-cyclopropylmethyl aniline: A compound with a cyclopropylmethyl group attached to an aniline.

Uniqueness

N-(cyclopropylmethyl)cyclobutanamine is unique due to the presence of both a cyclopropylmethyl group and a cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry and biology .

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQMVGFLONYGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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